2-bromo-4-chloro-N-methylaniline 2-bromo-4-chloro-N-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20451926
InChI: InChI=1S/C7H7BrClN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
SMILES:
Molecular Formula: C7H7BrClN
Molecular Weight: 220.49 g/mol

2-bromo-4-chloro-N-methylaniline

CAS No.:

Cat. No.: VC20451926

Molecular Formula: C7H7BrClN

Molecular Weight: 220.49 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-4-chloro-N-methylaniline -

Specification

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
IUPAC Name 2-bromo-4-chloro-N-methylaniline
Standard InChI InChI=1S/C7H7BrClN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
Standard InChI Key GIGLYMLSXIZDDH-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C=C(C=C1)Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with bromine at the ortho position (C2), chlorine at the para position (C4), and a methyl group attached to the nitrogen atom of the aniline moiety. This arrangement creates a sterically hindered environment that influences reactivity in electrophilic substitution and nucleophilic aromatic substitution reactions . The molecular formula C₇H₇BrClN corresponds to a planar structure stabilized by resonance effects from the aromatic ring and inductive electron withdrawal by the halogens .

Physical Properties

Key physicochemical parameters include a density of 1.5±0.1 g/cm³ and a boiling point of 243.6±23.0°C at standard atmospheric pressure . The hydrochloride salt form (C₇H₈BrCl₂N) exhibits enhanced stability for storage and handling, with a molecular weight of 256.96 g/mol . While the pure compound exists as a crystalline solid at room temperature, its solubility profile varies significantly across solvents:

SolventSolubility (mg/mL)Temperature (°C)
Water<0.125
Ethanol12.425
Dichloromethane45.825
Dimethyl sulfoxide89.225

Data derived from experimental measurements .

Synthesis and Purification Strategies

Bromination-Chlorination of N-Methylaniline

The primary synthetic route involves sequential halogenation of N-methylaniline. Bromination using elemental bromine (Br₂) in acetic acid at 0–5°C yields 2-bromo-N-methylaniline, which subsequently undergoes chlorination with sulfuryl chloride (SO₂Cl₂) in dichloroethane. The reaction mechanism proceeds via electrophilic aromatic substitution, with directing effects from the methylamino group:

N-MethylanilineBr2/CH3COOH2-Bromo-N-methylanilineSO2Cl2/C2H4Cl22-Bromo-4-chloro-N-methylaniline\text{N-Methylaniline} \xrightarrow{\text{Br}_2/\text{CH}_3\text{COOH}} \text{2-Bromo-N-methylaniline} \xrightarrow{\text{SO}_2\text{Cl}_2/\text{C}_2\text{H}_4\text{Cl}_2} \text{2-Bromo-4-chloro-N-methylaniline}

Purification typically involves recrystallization from ethanol/water mixtures, achieving >98% purity as confirmed by HPLC .

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